methyl 4-[(E)-(2-{[(3-chloro-2-methylphenyl)amino](oxo)acetyl}hydrazinylidene)methyl]benzoate
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Overview
Description
Methyl 4-(E)-(2-{[(3-chloro-2-methylphenyl)aminoacetyl}hydrazinylidene)methyl]benzoate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound is notable for its complex structure, which includes a benzoate ester linked to a hydrazone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(E)-(2-{[(3-chloro-2-methylphenyl)aminoacetyl}hydrazinylidene)methyl]benzoate typically involves multiple steps:
Formation of the hydrazone: This step involves the reaction of 3-chloro-2-methylphenylhydrazine with an appropriate aldehyde or ketone to form the hydrazone intermediate.
Acylation: The hydrazone intermediate is then acylated using an acyl chloride or anhydride to introduce the oxoacetyl group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(E)-(2-{[(3-chloro-2-methylphenyl)aminoacetyl}hydrazinylidene)methyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 4-(E)-(2-{[(3-chloro-2-methylphenyl)aminoacetyl}hydrazinylidene)methyl]benzoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It finds use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-(E)-(2-{[(3-chloro-2-methylphenyl)aminoacetyl}hydrazinylidene)methyl]benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with active sites, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: A simpler ester with a pleasant fragrance, used in perfumes and as a solvent.
Ethyl benzoate: Similar to methyl benzoate but with an ethyl group instead of a methyl group.
Methyl 4-aminobenzoate: Contains an amino group, used in topical anesthetics.
Uniqueness
Methyl 4-(E)-(2-{[(3-chloro-2-methylphenyl)aminoacetyl}hydrazinylidene)methyl]benzoate is unique due to its complex structure, which allows for diverse chemical reactivity and a wide range of applications. Its hydrazone moiety and substituted aromatic ring provide additional functional groups for interaction with biological targets, making it a valuable compound in research and industry .
Properties
Molecular Formula |
C18H16ClN3O4 |
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Molecular Weight |
373.8 g/mol |
IUPAC Name |
methyl 4-[(E)-[[2-(3-chloro-2-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]benzoate |
InChI |
InChI=1S/C18H16ClN3O4/c1-11-14(19)4-3-5-15(11)21-16(23)17(24)22-20-10-12-6-8-13(9-7-12)18(25)26-2/h3-10H,1-2H3,(H,21,23)(H,22,24)/b20-10+ |
InChI Key |
OFKIMEBKDJYBCC-KEBDBYFISA-N |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)C(=O)OC |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NN=CC2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
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